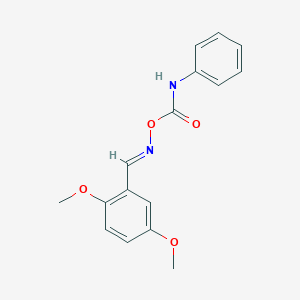
1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinecarboxylic acids and their derivatives, including piperidine and fluoro-substituted compounds, play a crucial role in medicinal chemistry due to their broad range of biological activities. These compounds serve as key building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of pyridinecarboxylic acid derivatives often involves multi-step reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. For instance, the nucleophilic displacement of bromide in the pyridine ring with fluorine has been demonstrated as a feasible approach for introducing fluorine atoms into the molecule, potentially applicable to the synthesis of fluoro-substituted piperidines (Katoch-Rouse & Horti, 2003).
Applications De Recherche Scientifique
Aurora Kinase Inhibition
The compound has shown potential as an Aurora kinase inhibitor, indicating its utility in cancer research and therapy. Specifically, derivatives similar to 1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid have been identified as inhibitors of Aurora A kinase, a crucial protein involved in cell division and the potential target for anticancer drugs. Such inhibitors can play a significant role in the development of new cancer treatments by targeting specific pathways involved in tumor growth and proliferation (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Pyridinecarboxylic acids, closely related to the mentioned compound, have been explored for their antibacterial properties. The structural analogues have shown significant activity against various bacterial strains, contributing to the development of new antibacterial agents. This line of research is critical in addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (H. Egawa et al., 1984).
Solar Cell Enhancement
Derivatives incorporating pyridine units have been utilized as cathode-modifying layers in polymer solar cells, significantly improving their efficiency. These materials, due to their specific structural attributes, including the pyridine moiety, enhance power conversion efficiencies, demonstrating the compound's relevance in renewable energy research (Guiting Chen et al., 2017).
Corrosion Inhibition
Piperidine derivatives, similar to the compound , have been investigated for their ability to inhibit the corrosion of metals such as iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds have been identified as effective corrosion inhibitors, suggesting applications in materials science and engineering to enhance the longevity and durability of metal structures (S. Kaya et al., 2016).
Antimicrobial Synthesis
Research into new pyridine derivatives, including structures akin to 1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid, has led to the synthesis of compounds with variable antimicrobial activities. These findings are crucial for the ongoing development of new drugs and treatments against a wide range of microbial infections (N. Patel et al., 2011).
Propriétés
IUPAC Name |
1-(3-fluoropyridin-2-yl)-3-(2-methoxyethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-20-9-6-14(13(18)19)5-3-8-17(10-14)12-11(15)4-2-7-16-12/h2,4,7H,3,5-6,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHOQLOEFYDFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C2=C(C=CC=N2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)
![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)



![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)